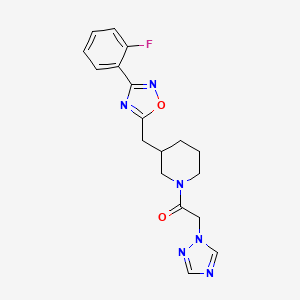

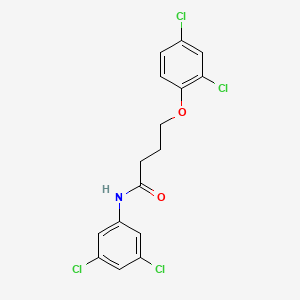

![molecular formula C7H6BrN3O B2522455 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 2241128-96-9](/img/structure/B2522455.png)

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

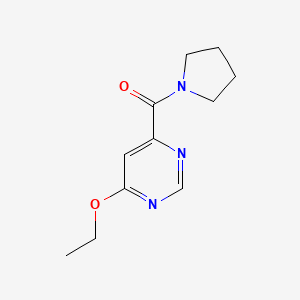

“7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolopyrimidines involves several steps, including the condensation of certain compounds, cyclization, and other chemical reactions . For instance, one method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .Molecular Structure Analysis

The molecular structure of “7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one” include condensation, cyclization, and other reactions . These reactions lead to the formation of the pyrrolopyrimidine core and the introduction of various substituents .Applications De Recherche Scientifique

Anticancer Agents

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one exhibits promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. These derivatives inhibit cancer cell growth by interfering with crucial cellular processes, making them potential candidates for targeted therapies .

Purine Nucleoside Phosphorylase (PNP) Inhibitors

As a new class of PNP inhibitors, pyrrolo[3,2-d]pyrimidines—including our compound—show selective immunosuppressive activity. By inhibiting PNP, they modulate immune responses, making them valuable in autoimmune diseases and organ transplantation .

Kinase Inhibitors

Researchers have synthesized halogenated derivatives of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one as targeted kinase inhibitors. These compounds exhibit potent activity against specific kinases involved in cancer progression. Their high selectivity and efficacy make them attractive candidates for drug development .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have revealed that 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one derivatives display superior cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Their low IC50 values suggest potential use as chemotherapeutic agents .

Molecular Docking Studies

Computational modeling and molecular docking studies have explored the binding interactions of this compound with specific protein targets. Understanding its binding modes aids in drug design and optimization, especially for personalized medicine .

Chemical Biology and Medicinal Chemistry

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one serves as a valuable scaffold for designing novel bioactive molecules. Medicinal chemists modify its structure to enhance selectivity, solubility, and pharmacokinetic properties. These efforts contribute to drug discovery and development .

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one disrupts these transitions, leading to cell cycle arrest .

Result of Action

The primary result of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one’s action is the inhibition of cell proliferation . By inhibiting CDK2 and disrupting the cell cycle, the compound can induce cell cycle arrest, leading to a significant decrease in cell proliferation .

Orientations Futures

Pyrrolopyrimidines, including “7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one”, have potential applications in medicinal chemistry . Future research could focus on exploring these applications further, studying the biological activity of these compounds, and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-11-2-4(8)5-6(11)7(12)10-3-9-5/h2-3H,1H3,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDUKHJBLQSKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

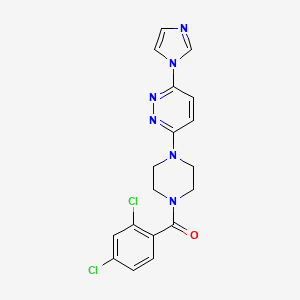

![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)

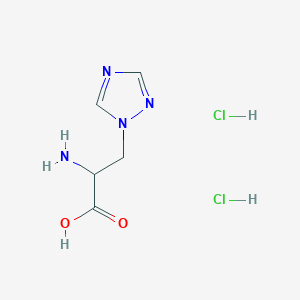

![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

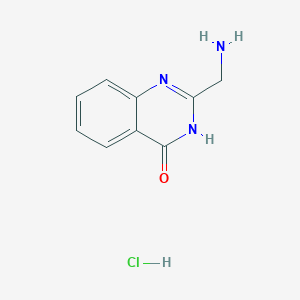

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)